N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a phenyl group, and a carboxamide group
Mechanism of Action
Target of Action
Thiazoles and indoles, the classes of compounds that “N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” belongs to, are found in many potent biologically active compounds . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazoles and indoles generally undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Thiazoles and indoles are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles and indoles have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin .
Action Environment
The chemical properties of thiazoles and indoles, such as their solubility and aromaticity, could potentially influence their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core with diethylaminoethyl halides in the presence of a base, such as potassium carbonate.
Addition of the Phenyl Group:
Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group or the phenyl group using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Substituted imidazo[2,1-b][1,3]thiazoles with various functional groups.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the diethylaminoethyl and carboxamide groups, resulting in different biological activity.
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole: Lacks the diethylaminoethyl and carboxamide groups, resulting in different chemical reactivity.
N-[2-(diethylamino)ethyl]-imidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the phenyl group, affecting its electronic properties and biological activity.
Uniqueness
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its combination of functional groups, which confer specific electronic properties, chemical reactivity, and biological activity
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSICCJRYBATBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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